3-Hydroxy-2-methyl-3-phenylbutanenitrile

Reformatsky reaction C–C bond formation β-hydroxy nitrile synthesis

Securing chiral β-hydroxy nitriles for ALDH1A1 SAR exploration or stereoselective synthesis often requires lengthy custom synthesis. 3-Hydroxy-2-methyl-3-phenylbutanenitrile (CAS 105041-69-8) directly resolves this bottleneck as a ready-to-use fragment hit and versatile intermediate. - Oncology Target Hit: Confirmed ALDH1A1 IC50 of 1,050 nM, providing a non-theophylline scaffold for lead optimization. - Stereochemical Control: Exclusive syn diastereoselectivity in yeast-mediated reductions of the corresponding β-keto nitrile enables efficient access to quaternary benzylic alcohol motifs. - Supply Chain Assurance: In-stock availability with batch-to-batch consistency supports repeat procurement for medicinal chemistry and library synthesis programs.

Molecular Formula C11H13NO
Molecular Weight 175.23 g/mol
CAS No. 105041-69-8
Cat. No. B14137635
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Hydroxy-2-methyl-3-phenylbutanenitrile
CAS105041-69-8
Molecular FormulaC11H13NO
Molecular Weight175.23 g/mol
Structural Identifiers
SMILESCC(C#N)C(C)(C1=CC=CC=C1)O
InChIInChI=1S/C11H13NO/c1-9(8-12)11(2,13)10-6-4-3-5-7-10/h3-7,9,13H,1-2H3
InChIKeyJFCXWLWDDNDPIN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Hydroxy-2-methyl-3-phenylbutanenitrile: β-Hydroxy Nitrile Building Block


3-Hydroxy-2-methyl-3-phenylbutanenitrile (CAS 105041-69-8), systematically referred to as beta-hydroxy-alpha,beta-dimethylbenzenepropanenitrile, is a chiral β-hydroxy nitrile (molecular formula C11H13NO, MW 175.23 g/mol) featuring a quaternary benzylic alcohol center adjacent to a secondary nitrile-bearing carbon [1]. It contains one hydrogen bond donor, two hydrogen bond acceptors, and a computed XLogP3-AA of 1.5, indicating moderate lipophilicity relative to simpler aliphatic β-hydroxy nitriles [1]. This compound serves as a versatile intermediate in synthetic organic chemistry, with reported utility in Reformatsky-type couplings and as a precursor to optically active α-alkyl-β-hydroxy nitriles via biocatalytic reduction [2].

Quaternary benzylic alcohol building block for chiral synthesis
Compatible with Reformatsky and biocatalytic ketone reductions
Fragment-like scaffold reported for ALDH1A1 inhibitor exploration

3-Hydroxy-2-methyl-3-phenylbutanenitrile vs. Simpler Analogs


The concurrent presence of a quaternary benzylic alcohol and a secondary nitrile in 3-hydroxy-2-methyl-3-phenylbutanenitrile creates a sterically congested, electron-rich environment that is absent in common analogs such as 3-hydroxy-3-phenylpropanenitrile (lacking the 2-methyl group) or 3-hydroxy-2-methylbutanenitrile (lacking the aromatic ring) [1]. This unique architecture directly impacts both chemical reactivity and biological activity: in Reformatsky-type reactions, α-halo nitriles exhibit substantially higher reactivity toward ketones than aldehydes compared to their ester counterparts , and the phenyl substituent has been shown to drive exclusive syn diastereoselectivity in yeast-mediated reductions of the corresponding β-keto nitrile [2]. Consequently, substituting a simpler β-hydroxy nitrile would alter the stereochemical outcome and the reactivity profile of downstream transformations, making generic interchange scientifically unsound.

3-Hydroxy-3-phenylpropanenitrile (lacking 2-methyl) may not provide the same syn diastereoselectivity or Reformatsky ketone preference.
3-Hydroxy-2-methylbutanenitrile (no aromatic ring) may shift lipophilicity and limit stereochemical control during biocatalytic reduction.

3-Hydroxy-2-methyl-3-phenylbutanenitrile: Key Differentiating Evidence


Ketone-Selective Reformatsky Reactivity

In iron pentacarbonyl-mediated Reformatsky reactions, α-halo carbonitriles (the precursor class to 3-hydroxy-2-methyl-3-phenylbutanenitrile) demonstrate markedly higher reactivity toward ketones than α-halo esters . This intrinsic reactivity advantage enables efficient coupling with ketone substrates that are typically challenging for classical Reformatsky ester reagents, directly supporting the selection of the nitrile scaffold for ketone-derived β-hydroxy nitrile targets.

Ketone-Selective Reformatsky Reactivity
Class-level inference
α-Halo nitriles favor ketones over aldehydes; ester analogs show opposite selectivity
Supports ketone-selective C–C bond formation workflow
Qualitative reversal of chemoselectivity; class-level observation
Reformatsky reaction C–C bond formation β-hydroxy nitrile synthesis

Yeast Reduction: Exclusive Syn Diastereoselectivity

Baker's yeast reduction of 2-phenyl-3-oxobutyronitrile—the direct β-keto precursor to 3-hydroxy-2-methyl-3-phenylbutanenitrile—proceeds with exclusive syn diastereoselectivity, yielding a single diastereomer of the corresponding β-hydroxy nitrile [1]. This contrasts with the reduction of 2-alkyl-3-oxobutyronitriles bearing smaller or non-aromatic substituents, where mixtures of syn and anti products are commonly observed.

Yeast Reduction: Exclusive Syn
Supporting evidence
Single syn diastereomer from 2-phenyl-3-oxobutyronitrile
Enables stereoselective synthesis without chiral separation
Baker's yeast reduction; exclusive diastereoselectivity reported
biocatalysis diastereoselective reduction chiral β-hydroxy nitrile

ALDH1A1 Inhibitory Activity

In a biochemical assay, 3-hydroxy-2-methyl-3-phenylbutanenitrile inhibited aldehyde dehydrogenase 1A1 (ALDH1A1) with an IC50 of 1,050 nM [1]. While this is significantly weaker than optimized clinical candidates such as NCT-501 (IC50 = 40 nM) [2], the compound offers a structurally distinct, fragment-like starting point with a low molecular weight (175 Da) and two chiral centers amenable to further optimization. This intermediate potency with high ligand efficiency may be advantageous for hit-to-lead campaigns where intellectual property freedom-to-operate is a procurement consideration.

ALDH1A1 Inhibition
Cross-study comparable
IC50 = 1,050 nM vs NCT-501 (IC50 = 40 nM)
Supports fragment-based ALDH1A1 inhibitor SAR exploration
~26-fold lower potency than clinical lead; distinct chemotype
ALDH1A1 inhibition cancer stem cell target IC50

Lipophilicity & Steric Bulk Advantage

The computed partition coefficient (XLogP3-AA) for 3-hydroxy-2-methyl-3-phenylbutanenitrile is 1.5, which is higher than that of 3-hydroxy-3-phenylpropanenitrile (XLogP3-AA ~1.0) due to the additional methyl group, and substantially higher than 3-hydroxy-2-methylbutanenitrile (XLogP3-AA ~0.3) which lacks the aromatic ring [1]. The presence of the quaternary carbon at the β-position also increases steric hindrance around the hydroxyl group, potentially slowing unwanted acylation or oxidation side reactions during multistep syntheses.

Lipophilicity & Sterics
Cross-study comparable
XLogP3-AA 1.5 vs 1.0 (des-methyl) and 0.3 (des-phenyl)
Higher lipophilicity aids organic-phase workup and purification
Quaternary β-carbon shields alcohol from premature derivatization
physicochemical properties lipophilicity steric parameters

3-Hydroxy-2-methyl-3-phenylbutanenitrile: Application Scenarios


Stereoselective Synthesis of β-Hydroxy Nitrile APIs

The exclusive syn diastereoselectivity observed in the yeast-mediated reduction of 2-phenyl-3-oxobutyronitrile [1] makes 3-hydroxy-2-methyl-3-phenylbutanenitrile an ideal chiral intermediate for active pharmaceutical ingredients that require a quaternary benzylic alcohol motif. Procurement of this compound enables medicinal chemistry teams to bypass multi-step asymmetric synthesis routes in favor of a one-step biocatalytic transformation, reducing both step count and purification burden.

ALDH1A1 Inhibitor Hit-to-Lead Discovery

With a confirmed IC50 of 1,050 nM against ALDH1A1 [1] and a low molecular weight of 175 Da, this compound represents a tractable fragment hit for oncology target ALDH1A1. Its nitrile and tertiary alcohol groups provide orthogonal vectors for chemical elaboration, allowing medicinal chemists to explore SAR around a non-theophylline scaffold. Selecting this compound avoids the dense patent landscape surrounding established ALDH1A1 inhibitors [2].

Ketone-Selective Reformatsky Coupling

Because α-halo nitriles exhibit superior reactivity toward ketones compared to their ester analogs [1], 3-hydroxy-2-methyl-3-phenylbutanenitrile and its halo-precursors are the reagents of choice when the synthetic target demands C–C bond formation at a hindered ketone electrophile. This ketone selectivity is especially valuable in the synthesis of sterically congested tertiary and quaternary carbon centers found in natural product analogs and agrochemical intermediates.

Diastereomerically Pure Building Block Libraries

The combination of two chiral centers with a quaternary benzylic alcohol makes this compound a valuable member of chiral building block collections. Its higher lipophilicity (XLogP3-AA = 1.5) relative to simpler β-hydroxy nitriles [1] enhances organic solubility and facilitates chromatographic purification, while the steric shielding of the tertiary alcohol minimizes side reactions during library synthesis. Procurement for commercial building block catalogs addresses the growing demand for three-dimensional, sp³-rich fragments in early drug discovery.

Application
Selection Property
Validation Focus
Stereoselective synthesis of β-hydroxy nitrile APIs
Exclusive syn diastereoselectivity in biocatalytic reduction
Diastereomeric purity and yield optimization
ALDH1A1 inhibitor hit-to-lead discovery
Fragment-like scaffold with synthetic handles, distinct from theophylline chemotype
SAR exploration around nitrile and alcohol substitution vectors
Ketone-selective Reformatsky coupling
α-Halo nitrile chemoselectivity favoring ketone substrates
Ketone substrate scope and coupling efficiency
Diastereomerically pure building block libraries
Two chiral centers with quaternary benzylic alcohol, improved organic solubility
Library synthesis reproducibility and solubility in organic media
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